4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
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Overview
Description
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a complex organic compound that features a thiolane ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the hydroxy, methyl, and sulfinyl groups. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Hydroxy and methyl groups can be introduced through substitution reactions, while the sulfinyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and sulfinyl groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione include other thiolane derivatives with different functional groups. These compounds can be compared based on their chemical reactivity, stability, and applications. For example:
4-Hydroxy-2-methyl-3-(octane-1-sulfonyl)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Hydroxy-2-methyl-3-(octane-1-thio)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a thio group instead of a sulfinyl group.
Properties
CAS No. |
79552-42-4 |
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Molecular Formula |
C13H26O4S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
5-methyl-4-octylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C13H26O4S2/c1-3-4-5-6-7-8-9-18(15)13-11(2)19(16,17)10-12(13)14/h11-14H,3-10H2,1-2H3 |
InChI Key |
LEWMREDPNMEKID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)C1C(S(=O)(=O)CC1O)C |
Origin of Product |
United States |
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